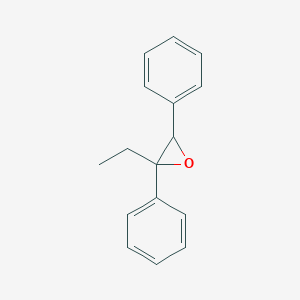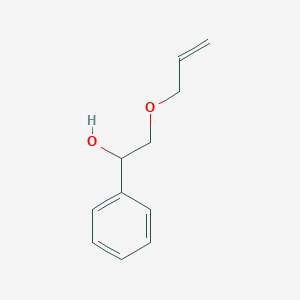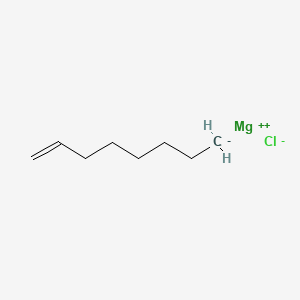![molecular formula C21H37NOS B14239532 10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate CAS No. 586966-65-6](/img/structure/B14239532.png)
10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate is an organic compound characterized by its unique structure, which includes a thiocyanate group and an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate typically involves the reaction of 10-bromodecyl thiocyanate with 3,7-dimethylocta-2,6-dien-1-ol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiocyanate group replaces the bromine atom. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine.
Substitution: The thiocyanate group can be substituted by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique reactivity and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate involves its interaction with biological molecules through its thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethylocta-2,6-dien-1-yl palmitate: Similar in structure but with a palmitate group instead of a thiocyanate group.
3,7-Dimethylocta-2,6-dien-1-yl acetate: Contains an acetate group, differing in reactivity and applications.
3,7-Dimethylocta-2,6-dien-1-yl formate: Another ester derivative with distinct chemical properties.
Uniqueness
10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate is unique due to its thiocyanate group, which imparts distinct reactivity and potential biological activity compared to other similar compounds. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
586966-65-6 |
|---|---|
Formule moléculaire |
C21H37NOS |
Poids moléculaire |
351.6 g/mol |
Nom IUPAC |
10-(3,7-dimethylocta-2,6-dienoxy)decyl thiocyanate |
InChI |
InChI=1S/C21H37NOS/c1-20(2)13-12-14-21(3)15-17-23-16-10-8-6-4-5-7-9-11-18-24-19-22/h13,15H,4-12,14,16-18H2,1-3H3 |
Clé InChI |
FYYWKFSWIVRCJK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCOCCCCCCCCCCSC#N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


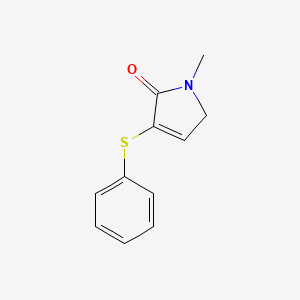
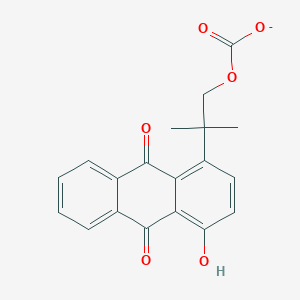
![2,2'-({[2-(2-Methoxyethoxy)phenyl]azanediyl}bis[(ethane-2,1-diyl)oxy])dianiline](/img/structure/B14239467.png)
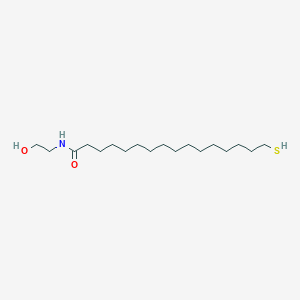
![1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione](/img/structure/B14239482.png)
![(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14239483.png)
![2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl-](/img/structure/B14239489.png)
![4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14239496.png)
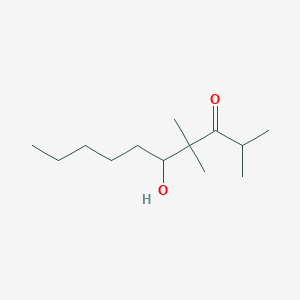
![Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate](/img/structure/B14239505.png)
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14239513.png)
